3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with dichlorophenyl and methylphenyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.
Substitution Reactions:
Thioether Formation: The methylphenylmethylthio group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the compound’s electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and various nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Aromatic Compounds: From reduction reactions.
Substituted Triazoles: From nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and aromatic substituents are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The aromatic substituents can engage in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the aromatic substituents.
3-(2,4-Dichlorophenyl)-1,2,4-triazole: A simpler analog with only the dichlorophenyl group.
5-[(4-Methylphenyl)methylthio]-1,2,4-triazole: An analog with only the methylphenylmethylthio group.
Uniqueness
3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and methylphenylmethylthio groups enhances its reactivity and potential for diverse applications, distinguishing it from simpler triazole derivatives.
Properties
Molecular Formula |
C16H14Cl2N4S |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4S/c1-10-2-4-11(5-3-10)9-23-16-21-20-15(22(16)19)13-7-6-12(17)8-14(13)18/h2-8H,9,19H2,1H3 |
InChI Key |
SFDXIFGPDBINRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.